2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Description
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 24186-78-5) is a pyridine derivative characterized by a 1,6-dihydropyridine ring with methyl groups at positions 2 and 4, a ketone at position 6, and a carboxylic acid at position 2. It is synthesized via phenacylation of 6-methyl-β-nitropyridin-2-ones and subsequent heterocyclization, as confirmed by X-ray crystallography and DFT studies . The compound is commercially available (Reagent Grade, Aladdin) and serves as a precursor for pharmaceuticals, agrochemicals, and advanced heterocycles .
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-3-6(10)9-5(2)7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKIIMPYLKESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-78-5 | |
| Record name | 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide . One common method includes the reaction of the carboxamide with sodium nitrite in sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred overnight and poured into ice-cold water to precipitate the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key analogues, their substituents, synthesis routes, and biological activities:
Biological Activity
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS No. 24186-78-5) is a heterocyclic organic compound characterized by its unique structural features, including a pyridine ring substituted with two methyl groups, a keto group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
- Molecular Formula : C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Structure : The compound's structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentration (MIC) Values :
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.8 |
| Staphylococcus aureus | 9.8 |
| Candida albicans | 16.7 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. It is hypothesized that these effects are mediated through interactions with specific biological targets involved in inflammatory pathways. Further research is necessary to elucidate these mechanisms and confirm the therapeutic potential of this compound in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the keto group and the carboxylic acid functionality is believed to enhance its interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds reveals distinct differences in their biological activities:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 1-Methylpyridine | Methyl group on the pyridine ring | Lacks carboxylic acid |
| 3-Pyridinecarboxylic Acid | Carboxylic acid group | No keto or dimethyl groups |
| 2-Amino-4-methylpyridine | Amino group | Different reactivity |
These comparisons highlight how variations in functional groups can significantly alter the bioactivity of related compounds .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate to strong inhibition against several bacterial strains, validating its potential as an antibacterial agent .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of similar pyridine derivatives. The study suggested that modifications at the 6-position could enhance anti-inflammatory activity, indicating a promising avenue for further research on this compound .
Future Directions
The current understanding of this compound's biological activity is still evolving. Future studies should focus on:
- Mechanistic Studies : Elucidating the exact mechanisms through which this compound exerts its antimicrobial and anti-inflammatory effects.
- In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile.
- Structure Optimization : Exploring structural modifications to enhance efficacy and reduce toxicity.
Q & A
Q. How to design ester derivatives for improved bioavailability?
- Methodological Answer : Esterification of the carboxylic acid (e.g., ethyl or methyl esters) enhances membrane permeability. Synthesize derivatives via Steglich esterification (DCC/DMAP). LogP values (e.g., calculated via ChemAxon) guide lipophilicity optimization. In vitro Caco-2 assays measure permeability coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
